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Compound of Interest

Compound Name: Einecs 308-467-5

Cat. No.: B15180195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the expected

spectroscopic data for the compound identified by Einecs number 308-467-5, chemically

known as 3-[(4-nitrophenyl)azo]-5-[(6-sulpho-1-naphthyl)azo]salicylic acid, sodium salt. Due to

the limited availability of specific experimental data for this exact compound in public

databases, this guide leverages spectroscopic information from structurally related molecules,

including aromatic azo compounds, salicylic acid derivatives, and nitrophenyl- and naphthyl-

substituted dyes. The methodologies and expected spectral characteristics detailed herein offer

a robust framework for the analysis and characterization of this and similar complex dye

molecules.

Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for Einecs 308-467-5 based on the analysis of

analogous compounds.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
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Functional Group
Expected ¹H Chemical Shift

(ppm)

Expected ¹³C Chemical Shift

(ppm)

Aromatic Protons (Salicylic

Acid Moiety)
7.0 - 8.5 110 - 160

Aromatic Protons (Nitrophenyl

Moiety)
7.5 - 8.5 120 - 150

Aromatic Protons (Naphthyl

Moiety)
7.5 - 9.0 120 - 140

-OH (Salicylic Acid) 10.0 - 13.0 (broad) -

-COOH (Salicylic Acid) 11.0 - 13.0 (broad) 165 - 175

Aromatic Carbons attached to

Azo group
- 140 - 160

Aromatic Carbons attached to

Nitro group
- 145 - 155

Aromatic Carbons attached to

Sulfonate group
- 135 - 145

Note: The exact chemical shifts are highly dependent on the solvent and concentration. The

presence of multiple aromatic rings and substituents will lead to complex splitting patterns.

Table 2: Expected Infrared (IR) Absorption Frequencies
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Functional Group
Expected IR Absorption

Range (cm⁻¹)
Intensity

O-H Stretch (Carboxylic Acid) 2500 - 3300 Broad

O-H Stretch (Phenolic) 3200 - 3600 Broad

C-H Stretch (Aromatic) 3000 - 3100 Medium

C=O Stretch (Carboxylic Acid) 1680 - 1710 Strong

N=N Stretch (Azo) 1400 - 1450 and 1570-1630 Medium to Weak

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

S=O Stretch (Sulfonate) 1030 - 1070 and 1150 - 1230 Strong

N-O Stretch (Nitro) 1500 - 1560 and 1335 - 1370 Strong

Table 3: Expected Mass Spectrometry (MS) Data

Ionization Mode Expected m/z Value Fragmentation Pattern

Electrospray (ESI-) [M-Na]⁻, [M-2Na+H]⁻
Cleavage of the azo bonds,

loss of SO₃, NO₂, and CO₂.

High-Resolution MS

Precise mass of the molecular

ion for elemental composition

determination.

-

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These

protocols are generalized for organic compounds of this class and may require optimization for

the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved. If solids are present,

filter the solution.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds,

relaxation delay of 1-5 seconds.

The number of scans will depend on the sample concentration.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

A larger sample amount (20-50 mg) may be necessary.

Longer acquisition times and a higher number of scans are typically required due to the

low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

an internal standard (e.g., TMS or the residual solvent peak).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder

using an agate mortar and pestle until a fine, homogeneous powder is obtained.

Place the mixture into a pellet die and apply pressure to form a transparent or translucent

pellet.

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.
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Place the KBr pellet in the sample holder and record the sample spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable

solvent such as methanol, acetonitrile, or a mixture with water.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source

is recommended for this type of polar and non-volatile compound. A high-resolution mass

spectrometer (e.g., TOF or Orbitrap) is beneficial for accurate mass measurements.

Data Acquisition (ESI):

Infuse the sample solution directly into the ESI source or introduce it via liquid

chromatography (LC).

Acquire spectra in both positive and negative ion modes to determine the best ionization

conditions. Given the presence of acidic groups (sulfonic and carboxylic acids), negative

ion mode is likely to be more informative.

For structural elucidation, perform tandem mass spectrometry (MS/MS) experiments to

induce fragmentation of the molecular ion.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. Use the accurate mass data to determine the elemental

composition.

Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of an organic compound like Einecs 308-467-5.
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Caption: Workflow for the spectroscopic analysis of Einecs 308-467-5.

To cite this document: BenchChem. [Spectroscopic Analysis of Einecs 308-467-5: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15180195#spectroscopic-data-for-einecs-308-467-5-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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